2-(N-Methylacetamido)propanoic acid

Description

Significance of N-Acylamino Acids as Fundamental Chemical Scaffolds

N-acyl amino acids (NAAs) represent a crucial class of amphiphilic molecules, characterized by an amino acid head group linked to a fatty acid moiety via an amide bond. nih.govnih.gov These compounds are not merely synthetic curiosities but are endogenous signaling molecules found in various biological systems, from bacteria to mammals. nih.govwikipedia.org Their fundamental chemical scaffold, combining the features of both lipids and amino acids, imparts unique properties that make them vital in a range of chemical and biological contexts.

The significance of N-acylamino acids stems from their diverse physiological roles, acting as lipid signaling molecules that modulate the activity of membrane proteins such as G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov This interaction with key cellular components underscores their importance in processes like inflammation, pain perception, and metabolic regulation. wikipedia.orgwikiwand.com For instance, certain N-acyl amides, like anandamide, are well-known for their activity on cannabinoid receptors. wikiwand.com The structural diversity of NAAs, arising from the various possible combinations of fatty acids and amino acids, allows for a fine-tuning of their biological activity. nih.gov This inherent modularity makes them attractive scaffolds for the development of new therapeutic agents. nih.gov

In the realm of synthetic chemistry, the N-acylamino acid framework serves as a versatile building block. The presence of both a carboxylic acid and an amide group, along with the potential for chirality at the alpha-carbon of the amino acid residue, provides multiple handles for chemical modification. This allows for the construction of more complex molecules, including peptides, peptidomimetics, and other biologically active compounds. The synthesis of NAAs typically involves the coupling of a fatty acid (or its activated derivative) with an amino acid, a reaction that is fundamental to peptide chemistry and organic synthesis in general. frontiersin.org

Overview of Propanoic Acid Derivatives in Advanced Chemical Research

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. wikipedia.org Its derivatives are a significant focus of advanced chemical research due to their wide-ranging applications in various fields, including pharmaceuticals, polymers, and agrochemicals. wikipedia.orgresearchgate.net The versatility of the propanoic acid scaffold allows for the introduction of various functional groups, leading to a vast library of compounds with diverse chemical and physical properties.

In medicinal chemistry, propanoic acid derivatives are prominent. A notable example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) that are 2-arylpropionic acids, such as ibuprofen and naproxen. orgsyn.org Recent research continues to explore new propanoic acid derivatives with therapeutic potential. For instance, novel propionic acid derivatives have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, showing promise for the treatment of acute kidney injury. nih.gov

Beyond pharmaceuticals, propanoic acid derivatives are crucial intermediates in the synthesis of other chemicals. wikipedia.org They are used in the production of polymers like cellulose-acetate-propionate, a useful thermoplastic, and vinyl propionate (B1217596). wikipedia.org The esters of propionic acid often possess fruit-like odors and are utilized as solvents or artificial flavorings. wikipedia.org In the field of materials science, the carboxyl group of propanoic acid and its derivatives allows them to act as ligands, surface modifiers, and linkers in the formation of metal-organic frameworks and for stabilizing nanoparticles. researchgate.net

The synthesis and modification of propanoic acid derivatives are areas of active investigation. Researchers are continuously developing more efficient and selective methods for their preparation. This includes strategies for direct methylation of arylacetic acid derivatives to produce 2-arylpropionic acids, overcoming challenges of selectivity. orgsyn.org Furthermore, advanced analytical techniques like high-performance liquid chromatography (HPLC) are employed for the analysis and quality control of propanoic acid-based products. nih.gov

Academic Context of 2-(N-Methylacetamido)propanoic Acid and Related Structural Congeners

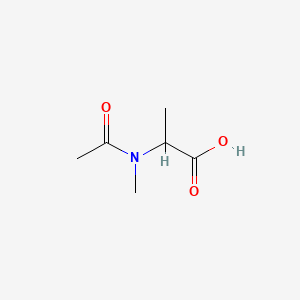

This compound is a specific N-acylamino acid derivative that embodies the structural features discussed previously. It is derived from the amino acid alanine (B10760859), where the amino group is acylated with an acetyl group and also N-methylated. While specific research on this compound itself is not extensively documented in publicly available literature, its structural congeners and the broader class of N-acyl-N-methylamino acids are of academic interest.

The N-methylation of the amide bond in N-acylamino acids can have significant effects on the molecule's conformation and biological activity. This modification can influence hydrogen bonding capabilities and steric interactions, which in turn can alter how the molecule interacts with biological targets. For example, N-methylated analogs of biologically active peptides are often synthesized to improve their metabolic stability and membrane permeability.

A structurally related compound, N-methyl-N-(3-methyldithio-propanoyl)-L-alanine, has been synthesized and characterized. chemicalbook.com The synthesis involved the reaction of 3-methyldithiopropanoic acid with N-methyl-L-alanine. chemicalbook.com This highlights the general synthetic accessibility of N-acyl-N-methylamino acids.

The analytical characterization of such compounds is crucial for their study. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming their structure. For instance, the proton NMR spectrum of a related compound, 2-methylpropanoic acid, shows distinct signals that can be assigned to the different protons in the molecule, providing valuable structural information. docbrown.info Similarly, mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. docbrown.info

While this compound may not be a widely studied compound itself, it serves as a representative example of the vast chemical space occupied by N-acylamino acid derivatives. The study of its synthesis, properties, and potential applications would fall within the broader context of research on modified amino acids and their role in chemistry and biology.

Structure

3D Structure

Properties

IUPAC Name |

2-[acetyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNMMNNSBJWRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Isomerism, and Stereochemical Considerations

Systematic Nomenclature and Common Academic Synonyms of 2-(N-Methylacetamido)propanoic Acid

The compound is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound . evitachem.com This name precisely describes the molecular structure: a propanoic acid backbone with an N-methylacetamido group attached to the second carbon atom.

In academic and commercial literature, it is frequently referred to by several synonyms. The most common of these is N-acetyl-N-methylalanine . thebiogrid.orghmdb.ca This synonym highlights its origin as a derivative of alanine (B10760859), where the nitrogen atom of the amino group is substituted with both an acetyl group and a methyl group. Other synonyms include 2-(acetyl(methyl)amino)propanoic acid. evitachem.com

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number, 70717-18-9 . evitachem.comcymitquimica.comarctomsci.comlookchem.cn

| Identifier Type | Value |

| IUPAC Name | This compound evitachem.com |

| Common Synonym | N-acetyl-N-methylalanine thebiogrid.orghmdb.ca |

| CAS Number | 70717-18-9 evitachem.comcymitquimica.comarctomsci.comlookchem.cn |

| Molecular Formula | C6H11NO3 evitachem.com |

| Molecular Weight | 145.16 g/mol cymitquimica.com |

Analysis of Chiral Centers and Enantiomeric Forms of this compound

The structure of this compound contains a chiral center at the second carbon atom (C2), the alpha-carbon of the original alanine amino acid. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and the N-methylacetamido group.

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-(N-Methylacetamido)propanoic acid and (S)-2-(N-Methylacetamido)propanoic acid, based on the Cahn-Ingold-Prelog priority rules. The naturally occurring amino acid L-alanine has the (S) configuration, and therefore, N-acetyl-N-methyl-L-alanine corresponds to the (S)-enantiomer.

A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate. The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

| Feature | Description |

| Chiral Center | C2 (alpha-carbon) |

| Enantiomers | (R)-2-(N-Methylacetamido)propanoic acid and (S)-2-(N-Methylacetamido)propanoic acid |

| Racemic Mixture | An equimolar mixture of the (R) and (S) enantiomers |

Conformational Analysis and Stereoisomeric Representation

The single bonds within the this compound molecule allow for rotation, leading to various spatial arrangements known as conformations. The conformational preferences are influenced by steric hindrance and electronic interactions between the substituent groups. N-methylation of peptides is known to influence the backbone conformation.

The stereochemistry of the enantiomers can be represented in two dimensions using Fischer and Newman projections.

Fischer Projections: This representation is useful for visualizing the configuration of the chiral center. For (S)-2-(N-Methylacetamido)propanoic acid, the groups are arranged around the central C2 carbon according to specific conventions. By convention, horizontal lines represent bonds coming out of the plane of the paper, and vertical lines represent bonds going into the plane.

Newman Projections: These projections are used to analyze the conformations around a specific carbon-carbon bond. For instance, viewing the molecule along the C2-C1 (carboxyl) bond would show the relative positions of the substituents on the front and back carbons. The most stable conformation will typically have the bulkiest groups positioned anti-periplanar (180° apart) to minimize steric strain.

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-(N-Methylacetamido)propanoic Acid Scaffolds

The creation of this compound and its related structures can be achieved through several synthetic routes, primarily involving amidation and functionalization of the carboxylic acid group.

Amidation and Carboxylic Acid Functionalization Routes

The synthesis of N-acyl amino acids, such as this compound, can be approached through direct amidation of the corresponding amino acid. rsc.orgresearchgate.net This typically involves the reaction of an amino acid with a carboxylic acid or its derivative. For instance, the Schotten-Baumann reaction, which utilizes an acyl chloride in a basic solution, is a common method for N-acylation. researchgate.net Another approach is the direct dehydration condensation of a fatty acid with an amino acid at elevated temperatures. researchgate.net

A key step in many synthetic pathways is the protection of the carboxylic acid group as an ester to prevent unwanted side reactions during the amidation of the amino group. pearson.com Following the N-acylation and N-methylation steps, the ester is hydrolyzed back to the carboxylic acid. For example, N-acetyl-N-methyl-L-alanine can be synthesized from its methyl ester by treatment with aqueous sodium hydroxide, followed by acidification to yield the final product. prepchem.comprepchem.com

Boron-based reagents, such as tris(2,2,2-trifluoroethyl)borate, have been shown to be effective for the direct amidation of carboxylic acids, including N-protected amino acids, often with minimal racemization. acs.org This method can offer a convenient workup procedure to isolate the desired amide product. acs.org

Role of Precursors and Starting Materials in Synthetic Pathways

The primary precursor for the synthesis of this compound is the amino acid alanine (B10760859). Depending on the desired stereochemistry of the final product, either L-alanine, D-alanine, or a racemic mixture (D,L-alanine) can be used as the starting material. google.com

One common synthetic route begins with the N-methylation of an alanine derivative. monash.edu For example, N-methyl-L-alanine methyl ester hydrochloride can be used as a starting material. prepchem.com This is then acetylated using acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) to form N-acetyl-N-methyl-L-alanine methyl ester. prepchem.com The final step is the hydrolysis of the methyl ester to the carboxylic acid. prepchem.com

Enantioselective Synthesis Approaches for Chiral Forms of this compound

The synthesis of specific chiral forms (enantiomers) of this compound requires stereocontrolled methods. Asymmetric catalysis and the use of chiral auxiliaries are two prominent strategies to achieve high enantioselectivity.

Asymmetric Catalysis in Propanoic Acid Derivative Synthesis

Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction to favor the formation of one enantiomer over the other. youtube.com This approach is highly efficient as a small amount of the chiral catalyst can produce a large quantity of the desired enantiomerically enriched product. youtube.comuw.edu.pl

For the synthesis of chiral α-amino acid derivatives, various catalytic systems have been developed. Chiral phosphoric acids, for example, can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding to facilitate asymmetric transformations. frontiersin.org Cooperative catalysis, involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, has been successfully used for the N-H insertion reaction of vinyldiazoacetates to produce α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.orgnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. youtube.comnih.gov Chiral amines, for instance, can be used to catalyze reactions and create chiral centers with high stereocontrol. frontiersin.org

Chiral Auxiliaries and Their Application in Stereocontrolled Reactions

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Many chiral auxiliaries are derived from naturally occurring compounds like amino acids and terpenes. nih.gov

In the synthesis of α-amino acids, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be used. nih.gov Alkylation of these complexes followed by disassembly affords the desired α-substituted amino acids with high enantiomeric excess. nih.gov Another example is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary. tcichemicals.comtcichemicals.com When a racemic α-amino acid is reacted with this auxiliary in the presence of nickel nitrate, an intermediate is formed that upon acidic hydrolysis yields the (S)-amino acid with high optical purity. tcichemicals.comtcichemicals.com

These methods, while effective, are often considered less economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary. researchgate.net However, they remain an important tool, especially for large-scale preparations where the auxiliary can be recycled. researchgate.net

Derivatization and Analog Design of this compound

The structure of this compound can be modified to create a variety of derivatives and analogs with potentially new properties and applications. nih.govmdpi.com N-acyl amino acids are a class of signaling molecules, and their structural modification can lead to compounds with altered biological activities. nih.govmdpi.comnih.gov

Derivatization can occur at several points in the molecule. The carboxylic acid group is a common site for modification, and can be converted to esters or amides. pearson.comscielo.br For example, N-acetyl methyl ester derivatives of amino acids have been developed for analytical purposes, such as for gas chromatography analysis. acs.orgnih.gov

The N-acyl group can also be varied. Instead of an acetyl group, longer chain fatty acids can be used to create N-acyl amino acids with different lipophilicities. researchgate.netscielo.br These N-acyl amino acid surfactants have applications in various industries. researchgate.net Furthermore, the N-methyl group can influence the conformational preferences of the molecule and its ability to form hydrogen bonds, which can be a key consideration in analog design for biological applications. monash.eduresearchgate.net The synthesis of peptides containing N-methylated amino acids is of interest as it can improve properties such as bioavailability. monash.edunih.gov

Esterification and Amide Bond Formation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis and peptide chemistry.

Esterification: The esterification of N-acetylated amino acids can be achieved through various methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of N-acetyl-N-methyl-L-alanine can be accomplished by first preparing its ester, which is then hydrolyzed. rsc.org A specific and efficient method for the concurrent esterification and N-acetylation of amino acids utilizes triethyl orthoacetate (TEOA). This one-pot reaction, when applied to α-amino acids in refluxing toluene, yields the corresponding N-acetyl ethyl esters in good yields. nih.gov Kinetic studies on the esterification of N-acetyl-L-tyrosine with ethanol, catalyzed by a hydrophobic derivative of α-chymotrypsin in a biphasic system, have shown an increase in the maximum reaction velocity (Vm) for the modified enzyme. nih.gov

Amide Bond Formation: The formation of an amide bond from this compound involves coupling its carboxylic acid group with a primary or secondary amine. This reaction typically requires a coupling agent to activate the carboxylic acid. researchgate.netmdpi.com A variety of coupling reagents developed for peptide synthesis can be employed, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yield and reduce racemization. whiterose.ac.uk The direct condensation of the carboxylic acid and amine is generally energetically unfavorable and slow at room temperature. researchgate.netresearchgate.net DNA-compatible methods for forming N-methylated peptide bonds have been developed, with bis(trichloromethyl)carbonate showing effectiveness as a coupling reagent. researchgate.net

Below is a table summarizing common reagents for these transformations.

| Transformation | Reagent/Catalyst | Conditions | Product |

| Esterification | Triethyl orthoacetate (TEOA) | Refluxing toluene | N-acetyl ethyl ester |

| Esterification | Alcohol, Acid catalyst | Heat | Corresponding ester |

| Amide Bond Formation | Amine, DCC/HOBt | - | Corresponding amide |

| Amide Bond Formation | Amine, EDC/HOBt | - | Corresponding amide |

| Amide Bond Formation | Amine, Bis(trichloromethyl)carbonate | DNA-compatible | N-methylated peptide bond |

N-Acylation and Alkylation Strategies

Modifications at the nitrogen atom of the N-methylacetamido moiety through acylation or alkylation provide pathways to a diverse range of derivatives.

N-Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom. While the nitrogen in this compound is already part of an amide, further acylation to form a diacyl- or triacyl-amine intermediate can occur under specific conditions, particularly in the context of certain reaction mechanisms. whiterose.ac.ukorganic-chemistry.orgnih.gov For example, in the selective reduction of diketopiperazine derivatives, a secondary amide can be acylated by a BOC2O reagent, forming a triacylated intermediate. nih.gov

N-Alkylation: N-alkylation introduces an additional alkyl group to the nitrogen. A widely used method for the N-methylation of N-acyl and N-carbamoyl amino acids involves the use of sodium hydride and methyl iodide. biointerfaceresearch.com More sustainable and catalytic approaches have also been developed. One such method is the direct N-alkylation of unprotected amino acids with alcohols, which is highly selective and produces water as the only byproduct. clockss.org Another strategy employs molecular sieves as a base to promote the N-alkylation of o-Ns-protected Fmoc-amino acids with alkyl halides under mild conditions. nih.gov

The following table outlines some strategies for N-alkylation.

| Alkylation Strategy | Reagents | Key Features |

| Base-Mediated Alkylation | Sodium hydride, Methyl iodide | Broadly applicable for N-methylation. biointerfaceresearch.com |

| Catalytic Alkylation | Alcohol, Ruthenium or Iron catalyst | Direct, sustainable, water as byproduct. clockss.org |

| Molecular Sieve Promoted | Alkyl halide, 4 Å molecular sieves | Mild conditions, suitable for protected amino acids. nih.gov |

| N-Tosyl Sulfonamide Alkylation | Base, Alkylating agent | Utilizes the increased acidity of the sulfonamide nitrogen. biointerfaceresearch.com |

Formation of Heterocyclic Systems from this compound Derivatives

Derivatives of this compound serve as valuable precursors for the synthesis of various heterocyclic systems, which are important scaffolds in medicinal chemistry.

Oxazolones: 5(4H)-Oxazolones, also known as azlactones, can be synthesized from N-acylamino acids. The Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride, is a classic method. biointerfaceresearch.comsphinxsai.com Modifications of this, such as the Bergmann synthesis, involve the action of acetic anhydride on haloacylamino acids. researchgate.net These oxazolone (B7731731) intermediates are crucial for the synthesis of amino acids, peptides, and other heterocyclic compounds. sphinxsai.com

Diketopiperazines (DKPs): These six-membered heterocyclic rings are typically formed from the cyclization of dipeptides. N-methylated diketopiperazines can be synthesized from N-methylated dipeptide precursors. nih.gov A facile solid-phase synthesis involves the use of iminodiacetic acid to construct the N-substituted DKP framework. researchgate.net The biosynthesis of the novel diketopiperazine, aspkyncin, involves the condensation and cyclization of N-methyl-L-alanine and L-kynurenine, catalyzed by a non-ribosomal peptide synthetase (NRPS). mdpi.com

Hydantoins: Hydantoins are five-membered heterocyclic compounds that can be prepared from amino acids. The Urech hydantoin (B18101) synthesis involves the reaction of an amino acid with potassium cyanate. wikipedia.org Modern methods include the reaction of α-amino methyl ester hydrochlorides with carbamates, which cyclize under basic conditions to form hydantoins. organic-chemistry.org

Other Heterocycles: Intramolecular cyclization of derivatives can lead to various other heterocyclic systems. For example, acid-promoted intramolecular cyclization of N-alkylamides of styrylacetic acids can yield 5-arylpyrrolidine-2-ones. nuph.edu.ua Furthermore, irradiation of N-acetyl-α-dehydrophenylalanine derivatives can lead to the formation of isoquinolines. researchgate.net

| Heterocyclic System | Precursor/Method |

| Oxazolone | N-acylamino acid, Acetic anhydride, Aldehyde (Erlenmeyer-Plöchl) biointerfaceresearch.comsphinxsai.com |

| Diketopiperazine | N-methylated dipeptide, Cyclative release nih.gov |

| Hydantoin | α-amino amide, Triphosgene organic-chemistry.org |

| Pyrrolidin-2-one | N-alkylamide of styrylacetic acid, Polyphosphoric acid nuph.edu.ua |

| Isoquinoline | N-acetyl-α-dehydrophenylalanine derivative, Photocyclization researchgate.net |

Mechanistic Studies of Chemical Reactions Involving the N-Methylacetamido Moiety

The N-methylacetamido group significantly influences the reactivity and conformational preferences of the molecule. Mechanistic studies have revealed unique pathways for reactions involving this moiety.

A notable side reaction observed during the synthesis of peptides containing an N-terminal Ac-N-methylamino acid is the cleavage of this residue. This deletion is proposed to occur through the formation of a five-membered oxazolinium intermediate. researchgate.net The carbonyl oxygen of the acetyl group acts as a nucleophile, attacking the adjacent amide carbonyl carbon, which leads to the release of the rest of the peptide. For N-methylamino acids that possess an α-hydrogen, this oxazolinium intermediate can then tautomerize to form a more stable aromatic oxazole (B20620) ring. researchgate.net

Similarly, the concurrent esterification and N-acetylation of α-amino acids with triethyl orthoacetate is thought to proceed through an oxazolidinone intermediate. nih.gov The more reactive amino group first reacts to form an imidate ester, which then cyclizes to the oxazolidinone. Subsequent ring-opening by ethanol, formed in the initial step, yields the N-acetylated ester product. nih.gov

Computational studies have also shed light on the influence of N-methylation on the amide bond itself. N-methylation leads to a decrease in the energy barrier for cis/trans isomerization of the amide bond. rsc.org This is a critical factor in peptide and protein folding and conformation.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The kinetics and thermodynamics of reactions involving this compound and its derivatives are crucial for optimizing synthetic protocols and understanding their behavior.

Reaction Kinetics: Kinetic studies on the esterification of N-acetylated amino acids have been performed. For example, the esterification of hexanoic acid with various N,N-dialkylamino alcohols showed that the pseudo-first-order rate constants are influenced by the ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding. researchgate.net A seven-membered transition state has been postulated for these reactions. researchgate.net In enzyme-catalyzed esterifications, such as with α-chymotrypsin, the modification of the enzyme can significantly affect the reaction kinetics. nih.gov The rate constants for the trans to cis conversion of secondary amide peptide bonds have been determined using 2D NMR spectroscopy to be in the range of 4–9 × 10⁻³ s⁻¹ at 296 K. nih.gov

Thermodynamic Considerations: The isomerization of the amide bond is a key thermodynamic feature. The rotational barrier between the cis and trans conformations is approximately 54–84 kJ/mol. nih.gov Computational studies have shown that N-methylation generally lowers the activation energy for this isomerization. rsc.org Thermodynamic parameters for the trans-cis isomerization of peptide bonds have been determined, as shown in the table below for the Ac-G-G-G-NH₂ peptide.

Table of Thermodynamic Parameters for trans-cis Isomerization of Ac-G-G-G-NH₂ at 296 K

| Peptide Bond | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|

| Ac-G1 | 15.5 | 16.9 | 1.4 |

| G1-G2 | 16.0 | 17.1 | 1.1 |

| G2-G3 | 16.3 | 17.5 | 1.2 |

| G3-NH₂ | 15.7 | 17.2 | 1.5 |

(Data adapted from a study on secondary amide peptide bonds) nih.gov

Furthermore, N-methylation has been shown to increase lipophilicity (higher ClogP values) and aqueous solubility (more negative ΔGsolv values). rsc.org This has significant implications for the pharmacokinetic properties of peptide-based drugs. For example, in a series of cyclic hexapeptides, N-methylation of specific amide bonds, identified by their large negative amide temperature coefficients (ΔδNH/ΔT), led to improved membrane permeability. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(N-Methylacetamido)propanoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular framework.

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). For this compound, one would expect to observe distinct signals for the methyl protons of the propanoic acid backbone, the methine proton at the chiral center (C2), the N-methyl protons, and the acetyl methyl protons. The carboxylic acid proton is often broad and may exchange with deuterated solvents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carboxylic acid carbonyl, the amide carbonyl, the chiral C2 carbon, the N-methyl carbon, and the two C-methyl carbons (one from the acetyl group and one from the propanoate backbone).

Table 1: Representative ¹H NMR Data for an Analog Compound: N-Acetyl-L-alanine Data sourced from the Human Metabolome Database for N-Acetyl-L-alanine (HMDB0000766) and should be considered illustrative. hmdb.ca

For this compound, an additional singlet corresponding to the N-CH₃ group would be expected, likely in the 2.8-3.2 ppm range, and the amide proton signal would be absent.

Two-dimensional (2D) NMR experiments are essential for confirming the complete structural assignment by revealing correlations between different nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, primarily through two or three bonds. For this compound, a key correlation (cross-peak) would be observed between the methine proton (CH) and the methyl protons (CH₃) of the propanoic acid backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. It would be used to definitively assign the ¹H signal for the C2 methine to the C2 carbon and the various methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the N-methyl protons to the amide carbonyl carbon and the C2 carbon, and from the acetyl methyl protons to the amide carbonyl carbon, confirming the N-methylacetamido substructure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation and stereochemistry. For example, NOE effects might be observed between the N-methyl group and the C2 methine proton, depending on the rotational conformation around the C-N bond.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate NMR signals of different species in a mixture based on their diffusion rates. For a purified sample, it can confirm that all observed proton signals belong to a single molecule of a specific size.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. acs.org ESI can be operated in both positive and negative ion modes.

Positive Ion Mode: The compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Negative Ion Mode: The compound, being a carboxylic acid, will readily deprotonate to form the [M-H]⁻ ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. acs.org For this compound (C₆H₁₁NO₃), the expected exact masses can be calculated.

Table 2: Predicted HRMS Data for this compound (C₆H₁₁NO₃)

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion) and inducing it to fragment. acs.org The resulting fragment ions are then analyzed, providing a "fingerprint" that confirms the structure. Key expected fragmentations for this compound would include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of the carboxyl group as CO₂ (-44 Da).

Cleavage of the amide bond, leading to characteristic fragment ions.

While direct MS/MS data is unavailable, analysis of the fragmentation of the related compound N-acetyl-alanine methyl ester shows characteristic losses that can inform predicted fragmentation of the target molecule. For example, a prominent peak at m/z 86 in its spectrum corresponds to the loss of the methoxycarbonyl group, and a peak at m/z 44 is also observed. massbank.eu

Chromatographic Techniques for Separation, Purity Assessment, and Isomeric Analysis

Chromatography is indispensable for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for purity analysis. Given the polar and acidic nature of the compound, reversed-phase HPLC would be a suitable technique. A C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) gradient would effectively separate the compound from non-polar impurities. Detection is typically achieved using a UV detector (amides show absorbance around 210-220 nm) or a mass spectrometer (LC-MS).

Chiral Chromatography: Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is necessary to separate these enantiomers. This is often accomplished using columns with a chiral stationary phase (CSP), such as those based on cyclodextrins or macrocyclic glycopeptide antibiotics (e.g., teicoplanin-based phases). sigmaaldrich.com The ability to separate and quantify the enantiomers is critical in many biological and pharmaceutical contexts.

Gas Chromatography (GC): Due to its low volatility and polar carboxylic acid group, direct analysis of this compound by GC is challenging. However, it can be analyzed by GC-MS after derivatization to a more volatile ester form, for instance, by reaction with methanol to form the methyl ester.

Table of Compounds Mentioned

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of "this compound". These methods are particularly well-suited for non-volatile and thermally sensitive compounds.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a C18 column is employed to separate the compound from a mixture. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for separation. pensoft.netsielc.com For instance, a mobile phase of acetonitrile and phosphate buffer at pH 3 has been successfully used. pensoft.net The detection is commonly performed using a UV/VIS detector at a specific wavelength, for example, 225 nm. pensoft.net

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, due to the use of columns with smaller particle sizes (typically under 2 µm). sielc.comsielc.com This makes UHPLC an ideal choice for high-throughput analysis and for resolving complex mixtures containing "this compound" and its potential impurities. For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile phosphate buffers. sielc.comsielc.comsielc.com

Table 1: Typical HPLC/UHPLC Parameters for Carboxylic Acid Analysis

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer pensoft.net | Acetonitrile/Water with 0.1% Formic Acid nih.gov |

| Flow Rate | ~1.0 mL/min pensoft.net | ~0.4 mL/min nih.gov |

| Detection | UV/VIS pensoft.net | MS/MS nih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net | Controlled (e.g., 40 °C) nih.gov |

Gas Chromatography (GC) for Volatile Derivatives and Purity Profiling

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. Since "this compound" is a carboxylic acid and may not be sufficiently volatile for direct GC analysis, derivatization is often necessary. ajrconline.org This process converts the polar carboxylic acid group into a more volatile ester or silyl (B83357) derivative. ajrconline.org

Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or esterification agents. nih.gov The resulting volatile derivative can then be readily separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase like a DB-5MS. mdpi.com The separation is based on the boiling points and interactions of the derivatives with the stationary phase.

GC is highly effective for purity profiling, allowing for the detection and quantification of volatile organic impurities that may be present from the synthesis process. ajrconline.org By using a flame ionization detector (FID), which is sensitive to most organic compounds, a comprehensive profile of the sample's purity can be obtained. nih.gov

Table 2: Example GC Conditions for Volatile Acid Derivative Analysis

| Parameter | Condition |

| Column | HP-INNOWAX or similar nih.gov |

| Injector Temperature | 250 °C thepharmajournal.com |

| Oven Program | Temperature gradient (e.g., 75 °C initial, ramped to 280 °C) thepharmajournal.com |

| Carrier Gas | Helium thepharmajournal.com |

| Detector | Flame Ionization Detector (FID) nih.gov |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides unparalleled analytical power for the characterization of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. thepharmajournal.com After separation of the derivatized compound in the GC column, the molecules are ionized, typically by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. researchgate.net The fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison with spectral libraries like the NIST database. thepharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its tandem version LC-MS/MS, is arguably the most powerful tool for the analysis of non-volatile compounds like "this compound". ajrconline.org The compound is first separated by HPLC or UHPLC and then introduced into the mass spectrometer source, where it is ionized, commonly using electrospray ionization (ESI). LC-MS can provide the accurate molecular weight of the compound. mdpi.com In LC-MS/MS, specific ions are selected and fragmented to provide structural information, which is invaluable for the identification of unknown impurities and degradation products. unimi.it Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. nih.gov

Table 3: Comparison of Hyphenated Techniques

| Technique | Sample Volatility Requirement | Derivatization | Primary Information |

| GC-MS | Volatile | Often required for polar compounds ajrconline.org | Molecular structure (from fragmentation) thepharmajournal.com |

| LC-MS | Non-volatile | Can be used to improve sensitivity nih.gov | Molecular weight mdpi.com |

| LC-MS/MS | Non-volatile | Can be used to improve sensitivity nih.gov | Structural information (from fragmentation) unimi.it |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in "this compound".

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For "this compound", the FT-IR spectrum would be expected to show:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.infodocbrown.info

A strong C=O stretching band for the carboxylic acid carbonyl group, around 1725-1700 cm⁻¹. docbrown.info

A C=O stretching band for the amide carbonyl group, typically around 1680-1630 cm⁻¹.

N-H bending vibrations for the secondary amide.

C-H stretching and bending vibrations for the methyl and methine groups. docbrown.info

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The combination of both techniques can provide a more complete vibrational profile of the molecule.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) docbrown.info |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 docbrown.info |

| Amide C=O | Stretch | ~1650 |

| C-H (Alkyl) | Stretch | 2975 - 2845 docbrown.info |

| N-H (Amide) | Bend | ~1550 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element (carbon, hydrogen, nitrogen, oxygen) in the molecule. For "this compound" (C₆H₁₁NO₃), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

The experimental values obtained from an elemental analyzer are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and confirms its empirical and molecular formula. This technique is a crucial final step in the characterization of a newly synthesized compound, verifying its stoichiometry.

Table 5: Theoretical Elemental Composition of this compound (C₆H₁₁NO₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 49.65 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 7.66 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.66 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 33.08 |

| Total | 145.18 | 100.00 |

Stereochemical Aspects and Chiral Resolution

Principles of Enantioselective Resolution for N-Acylamino Propanoic Acids

Enantioselective resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For N-acylamino propanoic acids like 2-(N-Methylacetamido)propanoic acid, this can be achieved through several methods. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment. libretexts.org

The core principle involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can thus be separated by conventional techniques like crystallization or chromatography. wikipedia.orglibretexts.org This conversion is typically achieved by reacting the racemic acid with a single, pure enantiomer of a chiral base to form diastereomeric salts. libretexts.org Alternatively, enzymatic methods can be employed, where an enzyme selectively catalyzes a reaction with one of the enantiomers. acs.org The success of any resolution process depends on the degree of discrimination between the enantiomers by the chiral selector, leading to differences in properties such as solubility or binding affinity.

Diastereomeric Salt Formation and Crystallization-Based Separation

One of the most common and industrially viable methods for chiral resolution is through the formation of diastereomeric salts followed by crystallization. wikipedia.orgnumberanalytics.com

The selection of an appropriate chiral resolving agent is paramount for successful diastereomeric salt formation. For acidic compounds like this compound, chiral bases are used as resolving agents. libretexts.org Common examples include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethylamine. libretexts.orglibretexts.org The choice of resolving agent is often empirical, and screening of various agents is common to find one that forms diastereomeric salts with a significant difference in solubility. wikipedia.org

The optimization of conditions such as solvent, temperature, and concentration is crucial. The solvent plays a critical role, as the solubility of the diastereomeric salts can vary significantly from one solvent to another. researchgate.net Temperature affects both the solubility and the kinetics of crystallization. A controlled cooling profile is often employed to induce crystallization of the less soluble diastereomer.

A study on the resolution of DL-leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate highlighted the importance of the stability and solubility differences between the formed diastereomeric salts for successful resolution. rsc.org

Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to racemates that form a conglomerate—a physical mixture of separate enantiomeric crystals. wikipedia.org This process involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer. This induces the crystallization of that enantiomer, leaving the other in solution. wikipedia.org

The underlying mechanism is based on the kinetic advantage of crystal growth on an existing seed over the spontaneous nucleation of the counter-enantiomer. acs.org For this method to be successful, the system must exist in a metastable state where the seeded enantiomer can crystallize selectively. acs.org While powerful, this method is only applicable to the small percentage of racemates (5-10%) that crystallize as conglomerates. wikipedia.org

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org

For High-Performance Liquid Chromatography (HPLC), a wide variety of CSPs are available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of N-acylamino acids. nih.gov These phases, often coated or bonded to a silica (B1680970) support, provide chiral recognition through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric effects. chromatographytoday.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been shown to be effective for resolving N-protected amino acids. nih.gov Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are also highly effective for separating underivatized amino acids due to their ability to engage in ionic interactions. sigmaaldrich.com

In Gas Chromatography (GC), derivatization of the amino acid is typically required to increase its volatility. sigmaaldrich.com The carboxyl group is often esterified, and the amino group is acylated. sigmaaldrich.com Chiral GC columns, such as those with Chirasil-L-Val as the stationary phase, can then be used to separate the derivatized enantiomers. nih.govnih.gov

| Technique | Chiral Stationary Phase (CSP) Type | Examples of CSPs | Applicable to |

|---|---|---|---|

| HPLC | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) nih.gov | N-protected amino acids nih.gov |

| HPLC | Macrocyclic Glycopeptide-based | Teicoplanin sigmaaldrich.com | Underivatized and N-protected amino acids chromatographytoday.comsigmaaldrich.com |

| GC | Amino acid derivative-based | Chirasil-L-Val nih.govnih.gov | Derivatized amino acids nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. tandfonline.comtandfonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol (B129727). tandfonline.com

SFC is well-suited for the separation of amino acid derivatives. tandfonline.com Polysaccharide-based CSPs are frequently used in SFC for chiral separations of these compounds. tandfonline.com The technique's versatility allows for a wide range of operating parameters and stationary phases, making it a strong alternative to traditional liquid chromatography for both analytical and preparative scale separations. tandfonline.comtandfonline.com Recent studies have demonstrated the successful ultrafast chiral analysis of native amino acid enantiomers using SFC coupled with tandem mass spectrometry. nih.gov

Electrophoretic Methods for Enantiomeric Purity Assessment (e.g., Capillary Electrophoresis)

The assessment of enantiomeric purity is critical for the application of chiral compounds, and capillary electrophoresis (CE) has emerged as a powerful technique for this purpose. CE offers high separation efficiency, low consumption of samples and reagents, and the flexibility to easily change chiral selectors. cmu.eduresearchgate.netnih.govmdpi.com For the enantiomeric separation of N-acylated amino acids like this compound, CE methods typically employ a chiral selector added to the background electrolyte. researchgate.net

The most common chiral selectors used for such separations are cyclodextrins (CDs) and their derivatives. cmu.edumdpi.com The separation mechanism is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. nih.govmdpi.com Differences in the stability and formation of these host-guest complexes lead to different electrophoretic mobilities for the enantiomers, enabling their separation. nih.gov

Key parameters that are optimized to achieve successful enantioseparation include the type and concentration of the chiral selector, the pH and composition of the background buffer, the applied voltage, and the capillary temperature. mdpi.comnih.gov For instance, the pH of the buffer can influence the charge of the analyte and the chiral selector, thereby affecting the electrostatic interactions and the stability of the diastereomeric complexes. mdpi.com Similarly, the concentration of the chiral selector is crucial; an optimal concentration often exists to achieve maximum separation, beyond which the resolution may decrease. mdpi.com While specific CE methods for this compound are not extensively detailed in readily available literature, the principles are well-established for similar N-acetylated amino acids and other chiral molecules.

Table 1: General Parameters for Chiral Separation by Capillary Electrophoresis

| Parameter | Description | Typical Range/Value | Rationale |

| Chiral Selector | A chiral molecule that interacts differently with each enantiomer. | Cyclodextrins (e.g., β-CD, CM-β-CD), Ionic Liquids, Macrocyclic Antibiotics | Forms transient diastereomeric complexes with differing stabilities, leading to mobility differences. nih.govmdpi.com |

| Buffer pH | Controls the ionization state of the analyte and selector. | 2.5 - 7.0 | Affects electrophoretic mobility and the strength of intermolecular interactions (e.g., electrostatic). mdpi.com |

| Selector Concentration | Amount of chiral selector in the background electrolyte. | 5 - 20 mM | An optimal concentration is needed to maximize the mobility difference between enantiomers. mdpi.com |

| Applied Voltage | The driving force for electrophoretic separation. | 15 - 30 kV | Higher voltages can reduce analysis time but may generate Joule heating, affecting resolution. |

| Temperature | Affects buffer viscosity and complexation kinetics. | 20 - 35 °C | Controls the thermodynamics and kinetics of the host-guest interaction. nih.gov |

Racemization Studies and Methods for Stereochemical Inversion Control

The stereochemical stability of amino acid derivatives is a significant concern, particularly during chemical synthesis and storage. N-methylated amino acids, such as this compound, are known to be considerably susceptible to racemization, which is the conversion of an enantiomerically pure form into a mixture of enantiomers. pharm.or.jp This loss of stereochemical integrity can occur under various conditions, including treatment with acids or bases, or during peptide coupling reactions. pharm.or.jpcreation.com

The primary mechanism for the racemization of amino acid derivatives involves the abstraction of the proton from the α-carbon, leading to the formation of a planar, achiral enolate or equivalent carbanion intermediate. creation.com Reprotonation can then occur from either face of the planar intermediate, resulting in either the original enantiomer or its mirror image. creation.com The presence of the N-acetyl group can influence the acidity of this α-proton, and reaction conditions such as temperature, pH, and the presence of certain reagents can accelerate this process. nih.govsciencemadness.org

Several strategies have been developed to control and suppress racemization during chemical manipulations, especially in the context of peptide synthesis. These methods focus on minimizing the formation of the oxazolonium intermediate, which is highly prone to racemization. pharm.or.jp

Methods for Stereochemical Inversion Control:

Use of Additives: During coupling reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used. highfine.com These additives react with the activated amino acid to form active esters that are less prone to racemization than other activated intermediates. highfine.compeptide.com

Coupling Reagents: The choice of coupling reagent is critical. While some reagents can promote racemization, others are designed to minimize it. pharm.or.jpnih.gov

Protecting Groups: The use of specific N-terminal protecting groups can influence stereochemical stability. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported to suppress α-carbon racemization during peptide synthesis compared to the more common Fmoc group. nih.gov

Reaction Conditions: Controlling reaction parameters is essential. Lowering the reaction temperature can significantly reduce the rate of racemization. pharm.or.jp The choice of solvent and base is also crucial, as their properties can affect the rate of α-proton abstraction. highfine.com

Enzymatic Methods: N-acylamino acid racemase (NAAAR) enzymes catalyze the racemization of N-acylamino acids. nih.goved.ac.uk While this is undesirable when trying to maintain stereochemical purity, these enzymes are exploited in dynamic kinetic resolution processes to convert a racemic mixture entirely into a single desired enantiomer. ed.ac.uk The study of these enzymes provides insight into the mechanisms of racemization. nih.gov

Table 2: Factors Influencing Racemization of N-Acyl Amino Acids and Control Strategies

| Influencing Factor | Effect on Racemization | Control Strategy/Method | Reference |

| Base | Strong bases can increase the rate of α-proton abstraction, leading to faster racemization. | Use of sterically hindered or weaker bases (e.g., N-methylmorpholine). | highfine.com |

| Temperature | Higher temperatures increase the rate of racemization. | Perform reactions at lower temperatures (e.g., 0 °C to -25 °C). | pharm.or.jp |

| Peptide Coupling Reagents | Some reagents form highly reactive intermediates that are prone to racemization. | Employ coupling reagents known for low racemization (e.g., HATU, HBTU) in combination with additives. | pharm.or.jp |

| Additives | Can suppress racemization by forming less reactive, more stable active esters. | Addition of HOBt, HOAt, or Oxyma to the reaction mixture. | highfine.compeptide.com |

| Protecting Group | The nature of the N-terminal protecting group can affect the acidity of the α-proton. | Selection of protecting groups that reduce susceptibility to racemization, such as DNPBS. | nih.gov |

| Solvent | The polarity and nature of the solvent can influence reaction pathways. | Choose appropriate solvents; for example, N-methylpyrrole (NMP) or dimethylformamide (DMF) are common. | peptide.com |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(N-Methylacetamido)propanoic acid. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT studies have been employed to investigate the conformational preferences and reaction pathways of N-methylated peptides, including models related to this compound. researchgate.netresearchgate.net These studies reveal that N-methylation significantly influences the conformational landscape, often leading to a more restricted set of accessible conformations compared to their non-methylated counterparts. researchgate.net For instance, in model peptides, the trans amide bond geometry is generally favored. researchgate.net The relative energies of different conformers can be calculated to predict the most stable structures. researchgate.net DFT calculations can also be used to explore the energetics of isomerization, such as the trans to cis isomerization of the peptide bond, revealing an increase in the activation energy upon N-methylation. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For molecules structurally similar to this compound, DFT methods like B3LYP have been used to calculate vibrational frequencies (FT-IR and FT-Raman spectra) and NMR chemical shifts. aps.orgsphinxsai.com The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. sphinxsai.com Similarly, DFT can predict the NMR chemical shielding, which is directly related to the chemical shifts observed in NMR spectroscopy. acs.org For instance, in 2-methylpropanoic acid, the different chemical environments of the protons lead to distinct peaks in the 1H NMR spectrum, which can be rationalized and predicted using computational methods. docbrown.info

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing its conformational changes over time and the influence of the surrounding solvent environment.

MD simulations have been utilized to explore the conformational behavior of N-methylated alanine-containing peptides in different solvents, such as water and methanol (B129727). researchgate.net These simulations show that the solvent plays a crucial role in determining the peptide's structure. For example, in a water/methanol solvent, a β-strand structure can be formed due to interactions between the solvent molecules and the carbonyl groups of the peptide backbone. researchgate.net The simulations can also reveal the preference for specific amide bond geometries (cis or trans) depending on the solvent environment. researchgate.net In aqueous solution, the interaction with water molecules can favor a cis amide geometry in some cases. researchgate.net These simulations are essential for understanding how the molecule behaves in a biological or chemical system where it is solvated. nih.govosti.gov

Docking and Scoring Methodologies for Ligand-Receptor Interaction Prediction (non-clinical, in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor, which is crucial for understanding potential biological activity.

In silico docking studies are performed to predict the binding mode and affinity of ligands to receptor active sites. For derivatives of propanoic acid, docking has been used to investigate their interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. nih.gov The binding energy and calculated inhibition constants from docking can be correlated with experimental biological activities. nih.govresearchgate.net For instance, better binding energies in docking studies of some propanoic acid derivatives have been shown to correlate with higher anti-inflammatory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (non-clinical, in silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity, aiding in the design of new, more potent analogs.

QSAR studies aim to build mathematical models that can predict the biological activity of new compounds based on their structural features. nih.govresearchgate.net These models are developed using a set of molecules with known activities and a variety of molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties). nih.govnih.govvietnamjournal.ru For example, in a series of N-substituted norcymserine derivatives, a QSAR study indicated that the logarithm of solubility (logS) was a key feature for their butyrylcholinesterase inhibitory activity. nih.gov Such models can guide the rational design of new analogs of this compound by suggesting modifications that are likely to enhance a desired activity. nih.gov

In Silico Prediction of Chemical Properties and Reaction Selectivity

Computational methods can be used to predict a wide range of chemical properties and the selectivity of chemical reactions involving this compound.

In silico tools can estimate various physicochemical properties, such as lipophilicity (logP), molar refractivity, and topological polar surface area. lipidmaps.org Quantum chemical calculations can also predict electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. researchgate.net For instance, N-methylation has been shown to increase the lipophilicity of amino acid derivatives. researchgate.net Furthermore, computational models can be used to predict the selectivity of reactions. By calculating the activation energies for different possible reaction pathways, it is possible to predict which product is more likely to be formed. researchgate.net This is valuable for designing synthetic routes and understanding reaction mechanisms.

Biochemical and Biomolecular Research Non Clinical Focus

Utilization as a Building Block in Complex Chemical Biology Research

While direct research on the utilization of 2-(N-Methylacetamido)propanoic acid as a building block is not extensively documented in publicly available literature, its structural motif is found within more complex molecules that are of significant interest in chemical biology. For instance, the structurally related compound, (R)-2-(N-methylacetamido)-N-benzyl-3-methoxypropanamide, is recognized as N-Methyl Lacosamide. usp.org This highlights the potential for the core this compound scaffold to be incorporated into larger, biologically active molecules. The synthesis of such complex molecules often involves the strategic use of smaller, functionalized building blocks.

In a broader context, N-acyl amino acids (NAAAs) are a diverse class of molecules with significant applications in various industries, including cosmetics and pharmaceuticals. nih.govresearchgate.net The synthesis of these molecules can be achieved through both chemical and biocatalytic methods. d-nb.inforesearchgate.net The principles and methodologies developed for the synthesis of various NAAAs could be adapted for the incorporation of this compound into more complex structures for research purposes.

Enzymatic Synthesis and Biocatalytic Transformations of Related Compounds

The enzymatic synthesis of N-acyl amino acids (NAAAs) presents a greener alternative to traditional chemical methods, which often rely on harsh reagents. researchgate.netnih.gov Biocatalysis, utilizing either whole cells or isolated enzymes, offers a more environmentally friendly approach to constructing these valuable compounds. d-nb.inforesearchgate.netnih.gov

Investigation of Enzyme Specificity and Reaction Mechanisms

Enzymes such as aminoacylases, lipases, and proteases have been investigated for their potential in synthesizing N-acyl-L-amino acids. d-nb.info Aminoacylases, which belong to the hydrolase family, are particularly promising for this purpose. researchgate.netnih.govscilit.com These enzymes can be categorized based on their protein family and biochemical characteristics, including their substrate spectra and stability under various reaction conditions. researchgate.netnih.govscilit.com

The mechanism of enzymatic NAAA synthesis can be either ATP-dependent or ATP-independent. nih.govresearchgate.net ATP-dependent pathways often involve acyl-adenylating enzymes that activate the carboxylic acid via an acyl-adenylate intermediate. nih.govresearchgate.net In contrast, ATP-independent synthesis by hydrolases like lipases and aminoacylases relies on the formation of a transient acyl-enzyme intermediate or favorable positioning of the acyl donor for nucleophilic attack by the amine. nih.gov

A key area of research is understanding the substrate specificity of these enzymes. For example, some aminoacylases show a preference for long-chain fatty acids, while others are more active towards short-chain or aromatic acyl groups. d-nb.info Human and porcine aminoacylases have demonstrated broad substrate scope, with high activity towards various Nα-acetyl-L-amino acids. d-nb.info

Microbial Metabolism of Propanoic Acid Derivatives

Propionic acid and its derivatives are products of microbial metabolism in various environments, including the gut microbiome. nih.govfrontiersin.org Numerous microorganisms can produce propionic acid through fermentation, and many can also metabolize it. nih.gov The metabolic pathways leading to propionate (B1217596) production are generally classified into fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. mdpi.comuq.edu.au

The Wood-Werkman cycle is a well-known and energetically efficient pathway for propionate fermentation, particularly in Propionibacteria. nih.govmdpi.com These bacteria are gram-positive, facultative anaerobes that are significant producers of propionic acid. mdpi.com The production of propionic acid can be influenced by various factors, including the available carbon source and the presence of certain ions. nih.gov For instance, the presence of KCl in a glycerol (B35011) medium can enhance the production of trehalose (B1683222) by Propionibacterium freudenreichii, which is sensitive to osmotic stress. nih.gov

Biosynthetic Pathways of Naturally Occurring N-Acylamino Acids

N-acyl amino acids (NAAAs) are a family of endogenous signaling molecules found in various biological systems. mdpi.comnih.gov While the biosynthesis of many NAAAs is still under investigation, some pathways have been elucidated. mdpi.com

One proposed mechanism involves the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. mdpi.com For example, cytochrome c has been shown to catalyze the synthesis of N-arachidonoyl glycine (B1666218) (NAraGly) from glycine and arachidonoyl-CoA. mdpi.com Another potential pathway for NAraGly production is through the oxidative metabolism of N-arachidonoylethanolamine (anandamide) via the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase. mdpi.com

The biosynthesis of N-acylated aromatic amino acids (NA-ArAAs) is a specific area of interest within this field. nih.govresearchgate.net These molecules are a subclass of NAAAs where the amino acid is aromatic, such as phenylalanine, tyrosine, tryptophan, or histidine. nih.govresearchgate.net Understanding the enzymatic machinery responsible for their formation is an active area of research. nih.govresearchgate.net

Studies on Molecular Interactions with Non-Human Biological Systems (e.g., in vitro binding assays, enzyme inhibition mechanisms)

The broader class of N-acyl-L-amino acids is known to have applications as surfactants, and their synthesis can be achieved using enzymes like aminoacylases. d-nb.inforesearchgate.net The interaction of these surfactant molecules with biological membranes and enzymes is a key aspect of their function.

Furthermore, propionic acid itself exhibits antimicrobial properties against a range of microorganisms, including bacteria and fungi. brill.com It can suppress the growth of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by lowering the intracellular pH. brill.com Esterified derivatives of propionic acid have also shown comparable antimicrobial efficacy. brill.com

Design and Synthesis of Peptidomimetics and Bioactive Scaffolds Incorporating N-Methylacetamido Propanoic Acid Moieties

The incorporation of modified amino acid residues, such as those derived from this compound, is a common strategy in the design of peptidomimetics and other bioactive scaffolds. This approach aims to create molecules with improved properties, such as enhanced stability, bioavailability, or target affinity.

The enzymatic synthesis of N-acyl-L-amino acids provides a versatile platform for creating a diverse range of building blocks for this purpose. d-nb.inforesearchgate.net Enzymes like lipases and aminoacylases can be used to couple various fatty acids to amino acid backbones, offering a "green" alternative to chemical synthesis. nih.govd-nb.info

Bioactive scaffolds are three-dimensional structures designed to support cell growth and tissue regeneration. nih.govmdpi.com These scaffolds can be functionalized with various bioactive molecules, including modified amino acids, to enhance their biological performance. For example, bioactive glass-ceramic scaffolds have been coated with hyaluronic acid-fatty acid conjugates to combine the bone-bonding properties of the glass with the wound-healing promotion of the polymeric conjugates. nih.gov While not directly involving this compound, this research illustrates the principle of incorporating functionalized building blocks into bioactive materials.

The enzymatic synthesis of polyamides is another area where modified building blocks can be utilized. For instance, 2,5-furandicarboxylic acid (FDCA)-based semi-aromatic polyamides have been produced via enzyme-catalyzed polycondensation. rug.nl This demonstrates the potential for incorporating non-standard monomers into polymers to create materials with novel properties.

Emerging Research Frontiers and Advanced Chemical Applications

Role in the Development of Novel Organic Reactions and Methodologies

The development of new synthetic methods is a cornerstone of organic chemistry, enabling the efficient construction of complex molecules. While specific, high-profile named reactions centered exclusively around 2-(N-Methylacetamido)propanoic acid are not yet established in mainstream organic synthesis, its parent class, N-acyl amino acids, plays a significant role in the development of novel reactions. For instance, N-acyl amino acids are instrumental in the synthesis of N-acyl amino acid surfactants through various methods like direct dehydration condensation and the Schotten-Baumann condensation reaction. researchgate.net These methodologies are continuously being optimized to be more environmentally friendly and efficient. researchgate.net

The synthesis of this compound itself can be achieved through established chemical procedures. One common method involves the acetylation of N-methyl-L-alanine methyl ester, followed by hydrolysis of the ester to yield the final carboxylic acid. prepchem.comprepchem.com The starting material, N-methylalanine, can be synthesized through methods like the Akabori-Momotani reaction, which involves the condensation of N-methylalanine with benzaldehyde. sci-hub.seresearchgate.net Industrial production methods for N-methylalanine have also been developed, such as the alkylation of nitrobenzene (B124822) with formaldehyde. google.com

The presence of the chiral center in this compound makes it a potential candidate for use in asymmetric synthesis. Chiral N-acyl amino acids have been explored as ligands for metal-catalyzed reactions, where the stereochemistry of the amino acid can influence the stereochemical outcome of the reaction. Future research may focus on harnessing the chirality of this compound to induce enantioselectivity in a variety of organic transformations.

Integration into Solid-Phase Synthesis and Combinatorial Chemistry Approaches